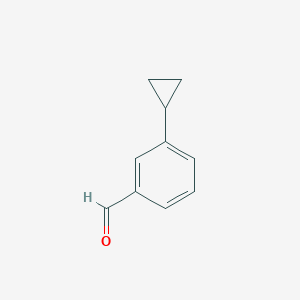
8-Bromo-4-hydroxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a compound that has been studied for its potential applications in various fields, including photolabile protecting groups for carboxylic acids, ligands in copper-catalyzed coupling reactions, and derivatization reagents for biological carboxylic acids in analytical chemistry . The compound is characterized by the presence of a bromine atom and a hydroxy group on the quinoline ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated hydroxyquinoline derivatives has been explored in several studies. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) was synthesized for carboxylic acids, showing greater efficiency than other photolabile groups . Additionally,
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group
8-Bromo-4-hydroxyquinoline-2-carboxylic acid, a derivative of 7-hydroxyquinoline, has been utilized as a photolabile protecting group for carboxylic acids. Its high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it suitable for in vivo applications. This compound exhibits increased solubility and low fluorescence, advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Photoremovable Protecting Group for Physiological Use
It has been efficiently used as a photoremovable protecting group, releasing carboxylates, phosphates, and diols under classic one-photon and two-photon excitation. Its stability, solubility, and low fluorescence levels facilitate its use in conjunction with fluorescent indicators of biological function, especially relevant for studying cell physiology (Zhu, Pavlos, Toscano, & Dore, 2006).
Electrochemical and Spectroelectrochemical Studies
Electrochemical and spectroelectrochemical studies have been conducted on hydroxyquinoline carboxylic acids, including 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. These studies help understand the oxidation mechanisms and the role of carboxylic groups in the chemical structure, potentially informing their bioactivity and interaction with biomolecules (Sokolová et al., 2015).
Crystal Structure Analysis
Its copper(II) complex forms a mononuclear complex with a distorted square-pyramidal geometry, useful in crystallographic studies. This analysis aids in understanding the molecular structures and potential applications in various fields, including materials science and catalysis (Nakamura et al., 2005).
Corrosion Inhibition Studies
This compound has been investigated for its potential as a corrosion inhibitor, particularly on mild steel in acidic environments. These studies contribute to understanding its protective properties and applications in materials science (Rbaa et al., 2018).
Eigenschaften
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLPEZFQNJXXMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431503 |
Source


|
| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-hydroxyquinoline-2-carboxylic acid | |
CAS RN |
10174-71-7 |
Source


|
| Record name | 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10174-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)



![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)


